molecular formula C15H12BrNO2S B13557883 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile

4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile

Cat. No.: B13557883
M. Wt: 350.2 g/mol
InChI Key: RTWFHJIYEKQJCN-UHFFFAOYSA-N
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Description

4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile is an organic compound with a complex structure that includes bromine, methoxy, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile typically involves the reaction of 5-bromo-2-methoxyaniline with 2-methoxybenzonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction may also require the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile
  • 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile

Uniqueness

Its bromine and methoxy groups, in particular, make it a versatile compound for various synthetic and research purposes.

Properties

Molecular Formula

C15H12BrNO2S

Molecular Weight

350.2 g/mol

IUPAC Name

4-(5-bromo-2-methoxyphenyl)sulfanyl-2-methoxybenzonitrile

InChI

InChI=1S/C15H12BrNO2S/c1-18-13-6-4-11(16)7-15(13)20-12-5-3-10(9-17)14(8-12)19-2/h3-8H,1-2H3

InChI Key

RTWFHJIYEKQJCN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)SC2=CC(=C(C=C2)C#N)OC

Origin of Product

United States

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